Blood-Brain Barrier Permeability Differentiates Compound 11 from More Potent δ-Secretase Inhibitor 38
In a parallel BBB-PAMPA permeability screen, only compound 11 (7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine) was detected at high levels and deemed capable of crossing the blood-brain barrier. By contrast, compound 38, despite exhibiting superior enzymatic potency (IC50 ~370 nM versus ~700 nM for compound 11), was undetectable in the BBB-PAMPA assay and thus classified as non-brain-penetrant [1]. Additionally, compounds 31 and 38 were both found to be non-BBB-penetrant in the same screen [1].
| Evidence Dimension | Blood-brain barrier permeability (BBB-PAMPA assay detection) |
|---|---|
| Target Compound Data | Detected at high levels; classified as BBB-penetrant |
| Comparator Or Baseline | Compound 38: Not detected; classified as non-BBB-penetrant. Compound 31: Not detected |
| Quantified Difference | Qualitative detection (high vs. undetectable) |
| Conditions | Parallel artificial membrane permeability assay for blood-brain barrier (BBB-PAMPA) [1] |
Why This Matters
For CNS-targeted δ-secretase research, BBB penetration is a prerequisite; a more potent but non-brain-penetrant inhibitor cannot functionally replace compound 11 in vivo.
- [1] Zhang Z, et al. (2017). Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease. Nature Communications, 8, 14740. (Supplementary Table 3) View Source
